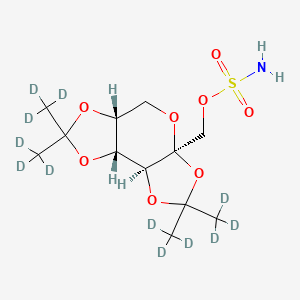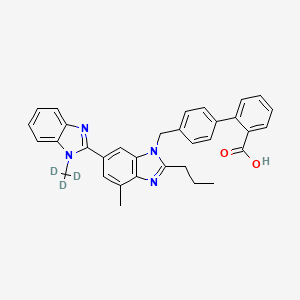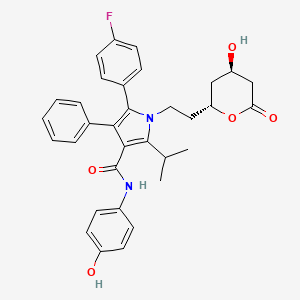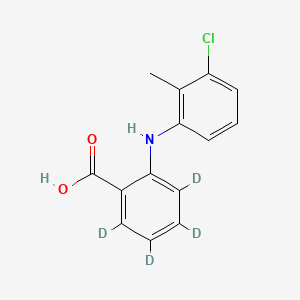
(±)-Fluoxetine-d5 Oxalate (phenyl-d5)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(±)-Fluoxetine-d5 Oxalate (phenyl-d5)” is a labelled analogue of (±)-Fluoxetine Oxalate . It is used as a research tool and is available from various chemical standards suppliers .
Molecular Structure Analysis
The molecular formula of “(±)-Fluoxetine-d5 Oxalate (phenyl-d5)” is C19H15D5F3NO5 . The exact molecular structure would require more specific information or a detailed analysis which is not available in the search results.Chemical Reactions Analysis
The specific chemical reactions involving “(±)-Fluoxetine-d5 Oxalate (phenyl-d5)” are not provided in the search results. As a labelled analogue of (±)-Fluoxetine Oxalate , it’s likely to participate in similar reactions.Applications De Recherche Scientifique
Enzyme Inhibition :
- Fluoxetine enantiomers demonstrate time- and concentration-dependent inhibition of the enzyme CYP2C19, an important aspect for understanding drug interactions (Stresser et al., 2009).
Serotonin Uptake Inhibition :
- Fluoxetine, a selective serotonin uptake inhibitor, has been studied extensively for its role in treating depression and obsessive-compulsive disorders. It’s also investigated for potential use in other disorders (Wong et al., 1995).
GABAA Receptor Activity :
- Fluoxetine positively modulates GABAA receptors, contributing to its anticonvulsant activity. This action suggests a novel modulatory site on the GABAR (Robinson et al., 2003).
Optical Isomer Pharmacology :
- The optical isomers of fluoxetine have been studied for their stereospecific interactions with the serotonin-uptake carrier, demonstrating significant biochemical and pharmacological activities (Robertson et al., 1988).
Synthesis and Laboratory Applications :
- A synthesis method for fluoxetine's precursor, suitable for undergraduate laboratory exercises, has been described, highlighting its educational applications (Perrine et al., 1998).
Endothelial Dysfunction Study :
- Chronic fluoxetine treatment is linked to endothelial dysfunction and altered vascular responsiveness, involving oxidative stress and COX-derived prostanoids. This study aids in understanding fluoxetine’s cardiovascular impact (Simplicio et al., 2015).
Bioanalytical Methodology :
- A LC-MS-MS method has been developed for quantifying fluoxetine in human plasma, utilizing fluoxetine-D5 as an internal standard. This method is significant for pharmacokinetic studies and therapeutic drug monitoring (Hasnain et al., 2016).
Thermal Decomposition Study :
- The thermal behavior and decomposition mechanism of fluoxetine hydrochloride have been investigated using thermoanalytical techniques. This study is crucial for understanding the stability and storage conditions of fluoxetine (Pinto et al., 2017).
Distribution in Warm-Blooded Animals :
- Research on the distribution of fluoxetine in the body of warm-blooded animals provides insights into its absorption and metabolism in various organs (Illarionova et al., 2021).
Safety And Hazards
Propriétés
Numéro CAS |
1219804-82-6 |
|---|---|
Nom du produit |
(±)-Fluoxetine-d5 Oxalate (phenyl-d5) |
Formule moléculaire |
C19H15D5F3O5 |
Poids moléculaire |
404.40 |
Pureté |
95% by HPLC; 98% atom D |
Numéros CAS associés |
114414-02-7 (unlabelled) 1173020-43-3 (hydrocholoride) |
Synonymes |
N-Methyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine Oxalate |
Étiquette |
Fluoxetine Impurities |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-Acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602566.png)
![N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602569.png)
![Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester](/img/structure/B602574.png)


